molecular formula C17H20ClN3O4S B2588959 1-(5-chloro-2-methoxyphenyl)-3-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]urea CAS No. 1207023-55-9

1-(5-chloro-2-methoxyphenyl)-3-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]urea

Cat. No.: B2588959
CAS No.: 1207023-55-9
M. Wt: 397.87
InChI Key: PXBZTOVDDVDYCZ-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methoxyphenyl)-3-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-methoxyphenyl)-3-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]urea typically involves the following steps:

    Formation of the Urea Core: The urea core can be synthesized by reacting an isocyanate with an amine under mild conditions.

    Introduction of the Thiazolidinone Ring: The thiazolidinone ring can be introduced through a cyclization reaction involving a thiourea derivative and a carbonyl compound.

    Substitution Reactions: The final compound can be obtained by introducing the 5-chloro-2-methoxyphenyl and cyclohexyl groups through substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(5-chloro-2-methoxyphenyl)-3-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

1-(5-chloro-2-methoxyphenyl)-3-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]urea has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design for treating various diseases.

    Biological Studies: Investigating its effects on cellular pathways and molecular targets.

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

    Materials Science: Use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-3-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]urea involves its interaction with specific molecular targets and pathways. This may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound may interfere with signal transduction pathways, leading to changes in cellular behavior.

Comparison with Similar Compounds

Similar Compounds

    1-(5-chloro-2-methoxyphenyl)-3-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]urea: A similar compound with slight variations in the substituent groups.

    Thiazolidinone Derivatives: Compounds with the thiazolidinone ring structure, known for their diverse biological activities.

    Urea Derivatives: Compounds with the urea core, widely used in medicinal chemistry and agriculture.

Uniqueness

This compound is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O4S/c1-25-14-7-6-10(18)8-12(14)20-16(23)19-11-4-2-3-5-13(11)21-15(22)9-26-17(21)24/h6-8,11,13H,2-5,9H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBZTOVDDVDYCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NC2CCCCC2N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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